molecular formula C26H34O7 B13765956 20,21-Dihydroxy-16alpha-methylpregna-1,4,9(11),17(20)-tetraen-3-one 20,21-di(acetate) CAS No. 61339-39-7

20,21-Dihydroxy-16alpha-methylpregna-1,4,9(11),17(20)-tetraen-3-one 20,21-di(acetate)

Cat. No.: B13765956
CAS No.: 61339-39-7
M. Wt: 458.5 g/mol
InChI Key: GQXJQMIGSZPEDU-NPIFFBNISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

20,21-Dihydroxy-16alpha-methylpregna-1,4,9(11),17(20)-tetraen-3-one 20,21-di(acetate) is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This compound is likely to have significant biological and pharmacological activities due to its structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20,21-Dihydroxy-16alpha-methylpregna-1,4,9(11),17(20)-tetraen-3-one 20,21-di(acetate) typically involves multiple steps, including the introduction of hydroxyl groups and acetylation. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of ketones or other oxidized products.

    Reduction: Reduction reactions may convert ketones to alcohols or other reduced forms.

    Substitution: Substitution reactions can involve the replacement of functional groups with other groups, altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

20,21-Dihydroxy-16alpha-methylpregna-1,4,9(11),17(20)-tetraen-3-one 20,21-di(acetate) may have applications in various fields:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications, including anti-inflammatory and hormonal treatments.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of this compound likely involves interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Prednisolone: A corticosteroid with anti-inflammatory properties.

    Dexamethasone: Another corticosteroid used in various medical treatments.

    Hydrocortisone: A steroid hormone used to treat inflammation and other conditions.

Uniqueness

20,21-Dihydroxy-16alpha-methylpregna-1,4,9(11),17(20)-tetraen-3-one 20,21-di(acetate) may have unique structural features that confer specific biological activities, distinguishing it from other similar compounds.

Properties

CAS No.

61339-39-7

Molecular Formula

C26H34O7

Molecular Weight

458.5 g/mol

IUPAC Name

3,4-dihydroxy-3-[(8S,10S,13S,14S,16R)-10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hexanedioic acid

InChI

InChI=1S/C26H34O7/c1-14-10-19-17-5-4-15-11-16(27)6-8-24(15,2)18(17)7-9-25(19,3)23(14)26(33,13-22(31)32)20(28)12-21(29)30/h6-8,11,14,17,19-20,23,28,33H,4-5,9-10,12-13H2,1-3H3,(H,29,30)(H,31,32)/t14-,17-,19+,20?,23?,24+,25+,26?/m1/s1

InChI Key

GQXJQMIGSZPEDU-NPIFFBNISA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2(C1C(CC(=O)O)(C(CC(=O)O)O)O)C)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(CC(=O)O)(C(CC(=O)O)O)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.